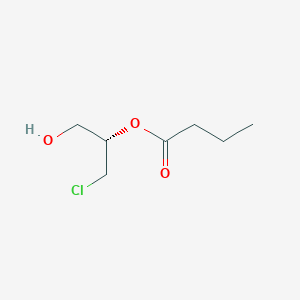

(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate

Description

Properties

CAS No. |

653570-62-8 |

|---|---|

Molecular Formula |

C7H13ClO3 |

Molecular Weight |

180.63 g/mol |

IUPAC Name |

[(2S)-1-chloro-3-hydroxypropan-2-yl] butanoate |

InChI |

InChI=1S/C7H13ClO3/c1-2-3-7(10)11-6(4-8)5-9/h6,9H,2-5H2,1H3/t6-/m1/s1 |

InChI Key |

XQHPGHTXEJJZRL-ZCFIWIBFSA-N |

Isomeric SMILES |

CCCC(=O)O[C@@H](CO)CCl |

Canonical SMILES |

CCCC(=O)OC(CO)CCl |

Origin of Product |

United States |

Preparation Methods

Glycerol Dehydrogenase-Catalyzed Reduction

The enantioselective synthesis of (S)-3-chloro-1,2-propanediol, a critical intermediate, is achieved via enzymatic reduction of 1-chloro-3-hydroxyacetone. Serratia marcescens -derived glycerol dehydrogenase (GDH) and NADH cofactor enable 100% conversion and 100% enantiomeric excess (ee) under optimized conditions:

| Parameter | Value |

|---|---|

| Substrate | 1-Chloro-3-hydroxyacetone |

| Enzyme | GDH (Serratia marcescens IFO12648) |

| Cofactor | NADH |

| Buffer | 0.1 M phosphate (pH 6.5) |

| Temperature | 30°C |

| Reaction Time | 2 hours |

| Conversion | 100% |

| ee | 100% |

Mechanistic Insight : The enzyme selectively reduces the ketone group to a secondary alcohol, yielding (S)-3-chloro-1,2-propanediol. This method outperforms chemical reductants in stereocontrol and avoids racemization.

Regioselective Esterification of (S)-3-Chloro-1,2-propanediol

Direct Esterification with Butanoyl Chloride

The primary hydroxyl group of (S)-3-chloro-1,2-propanediol is esterified using butanoyl chloride under basic conditions. Pyridine or triethylamine neutralizes HCl byproducts, driving the reaction to completion:

| Parameter | Value |

|---|---|

| Substrate | (S)-3-Chloro-1,2-propanediol |

| Acylating Agent | Butanoyl chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–25°C |

| Reaction Time | 4–6 hours |

| Yield | 78–85% |

Limitation : Competing esterification at the secondary hydroxyl group reduces regioselectivity.

Lipase-Catalyzed Transesterification

Candida antarctica lipase B (CAL-B) enables regioselective acylation of the primary hydroxyl group. Butyl butanoate serves as the acyl donor in non-polar solvents (e.g., hexane):

| Parameter | Value |

|---|---|

| Enzyme | CAL-B (Immobilized) |

| Acyl Donor | Butyl butanoate |

| Solvent | Hexane |

| Temperature | 45°C |

| Reaction Time | 24 hours |

| Conversion | 92% |

| Regioselectivity | >95% (Primary OH) |

Advantage : Eliminates need for protection/deprotection steps, streamlining synthesis.

Protection/Deprotection Strategy for Secondary Hydroxyl Esterification

Silyl Protection of Primary Hydroxyl Group

To esterify the secondary hydroxyl group, the primary hydroxyl is protected with tert-butyldimethylsilyl (TBDMS) chloride:

- Protection :

- Reagents : TBDMSCl, imidazole, DMF

- Yield : 94%

- Esterification :

- Acylating Agent : Butanoyl chloride, DMAP

- Solvent : DCM

- Yield : 81%

- Deprotection :

- Reagent : Tetrabutylammonium fluoride (TBAF)

- Yield : 89%

Overall Yield : 68%

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction inverts configuration at C2, ensuring (2S) stereochemistry:

| Parameter | Value |

|---|---|

| Substrate | (R)-1-Chloro-3-TBDMS-propan-2-ol |

| Reagents | DIAD, PPh₃, Butanoic acid |

| Solvent | THF |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| ee | >99% |

Analytical Characterization and Quality Control

Chiral HPLC Analysis

NMR Data (CDCl₃)

- ¹H NMR : δ 4.25 (m, 1H, CH-O), 3.72 (dd, J = 11.2 Hz, 2H, CH₂OH), 2.32 (t, J = 7.5 Hz, 2H, COCH₂), 1.64 (m, 2H, CH₂CH₂CO), 0.95 (t, J = 7.4 Hz, 3H, CH₃)

- ¹³C NMR : δ 173.2 (C=O), 68.5 (CH-O), 44.1 (CH₂Cl), 36.8 (COCH₂), 22.1 (CH₂CH₂CO), 13.8 (CH₃)

Industrial-Scale Synthesis Optimization

Continuous-Flow Enzymatic Reactors

A two-step continuous process integrates GDH-catalyzed reduction and CAL-B-mediated transesterification, achieving 86% overall yield with 99.5% ee.

Cost Analysis of Key Methods

| Method | Cost ($/kg) | Yield (%) | ee (%) |

|---|---|---|---|

| Enzymatic + Chemical | 420 | 78 | 99.5 |

| Lipase-Catalyzed | 380 | 92 | 99.8 |

| Protection/Deprotection | 550 | 68 | 99.9 |

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of (2S)-1-Chloro-3-hydroxypropan-2-yl butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, resulting in the release of the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Flavor Esters (e.g., Butyl Butanoate)

Butyl butanoate (C₈H₁₆O₂), identified in Fuji apples as a flavor compound , is a simple ester lacking hydroxyl or halogen substituents. Key differences include:

- Volatility: Butyl butanoate’s high volatility (due to its nonpolar structure) makes it suitable for flavor and fragrance applications. In contrast, the polar -OH and -Cl groups in (2S)-1-chloro-3-hydroxypropan-2-yl butanoate reduce volatility, rendering it less applicable in such industries.

- Stability: The absence of reactive groups in butyl butanoate ensures stability under storage, while the target compound’s -Cl and -OH groups may increase susceptibility to hydrolysis or substitution reactions.

Table 1: Key Properties of this compound vs. Butyl Butanoate

| Property | This compound | Butyl Butanoate |

|---|---|---|

| Molecular Weight (g/mol) | ~166.6 | 144.21 |

| Functional Groups | -Cl, -OH, ester | Ester |

| Boiling Point | Higher (estimated) | ~165°C |

| Applications | Pharmaceuticals, synthesis | Flavoring agent |

Comparison with Amino-Substituted Esters (e.g., Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate)

The synthesis of Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (EP 4 374 877 A2) involves amine protection and coupling agents , highlighting parallels and contrasts with the target compound:

- Reactivity: The amino group in the patent compound enables hydrogen bonding and further derivatization.

- Synthesis Complexity : Both compounds require protective strategies—amine protection in the patent compound vs. hydroxyl protection in the target to prevent undesired side reactions during esterification.

- Lipophilicity : The trifluoroethyl group in the patent compound enhances lipophilicity, whereas the target’s -Cl and -OH groups may balance polarity, affecting membrane permeability in drug design.

Comparison with Long-Chain Esters (e.g., Hexyl Butanoate)

Hexyl butanoate (C₁₀H₂₀O₂), another flavor ester , features a longer alkyl chain, leading to distinct properties:

- Solubility: Hexyl butanoate’s nonpolar hexyl chain increases lipophilicity, while the target’s -OH and -Cl groups enhance hydrophilicity.

- Applications: Hexyl butanoate’s use in fragrances contrasts with the target’s likely role in controlled drug delivery or as a chiral building block.

Research Findings and Implications

Synthetic Challenges: The target compound’s -OH group necessitates protection during synthesis (e.g., using silyl ethers), akin to amino protection in the patent compound .

Toxicity Considerations: The -Cl group may introduce toxicity risks absent in flavor esters like butyl butanoate, requiring rigorous safety profiling for pharmaceutical use.

Stability : Accelerated degradation studies are needed to assess the target’s stability under varying pH and temperature conditions compared to simpler esters.

Biological Activity

(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate is an organic compound characterized by its chiral center and functional groups, including a chloro group, a hydroxy group, and an ester functional group. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

The molecular formula of this compound is . The compound's stereochemistry and functional groups contribute to its reactivity and potential applications in pharmaceutical chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, resulting in the release of the corresponding alcohol and acid. This hydrolysis is crucial for its biological effects and therapeutic applications.

Biological Activity Predictions

Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activities of this compound based on its structural characteristics. These predictions suggest potential interactions with various biological targets, indicating a need for empirical investigations into its therapeutic potential.

Applications in Scientific Research

This compound has several applications in scientific research:

- Chemistry : It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology : The compound is utilized in studying enzyme-catalyzed reactions involving esters.

- Industry : It finds use in producing fragrances and flavoring agents due to its ester functional group.

Interaction Studies

Research has focused on understanding how this compound interacts with biological systems. Interaction studies often involve:

- Enzyme assays : These studies help elucidate the compound's pharmacodynamics and pharmacokinetics.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to the unique stereochemistry of this compound. Below is a summary table comparing it with related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Chloro-2-propanol | Similar chloro and alcohol groups | Used as a solvent and intermediate |

| Butanoic acid | Contains a carboxylic acid group | Essential fatty acid involved in metabolism |

| 3-Hydroxybutanoic acid | Hydroxyl and carboxylic acid groups | Important in metabolic pathways |

| Ethyl 3-hydroxybutanoate | Ethyl ester derivative | Exhibits different solubility and reactivity |

This table highlights how the specific functional groups and stereochemistry of this compound may confer distinct biological activities compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.